3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol
Description
3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol is a chemical compound with a complex structure that includes a phenol group, a pyrazole ring, and a fluoroethyl substituent.
Properties
Molecular Formula |
C13H16FN3O |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
3-[[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol |
InChI |
InChI=1S/C13H16FN3O/c1-10-13(9-17(16-10)6-5-14)15-8-11-3-2-4-12(18)7-11/h2-4,7,9,15,18H,5-6,8H2,1H3 |
InChI Key |
BYTONPLQSRIWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)O)CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the fluoroethyl group, and coupling with the phenol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The fluoroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol
- 3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol
Uniqueness
Compared to similar compounds, 3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol exhibits unique properties due to the specific positioning of the fluoroethyl group and the methyl group on the pyrazole ring.
Biological Activity
3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol is a complex organic compound that integrates a phenolic group with a pyrazole moiety. Its unique structural features suggest potential therapeutic applications, particularly in the fields of cancer treatment and enzyme modulation. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H16FN3O, with a molecular weight of approximately 249.28 g/mol. The compound features a phenolic hydroxyl group and a pyrazole ring, which contribute to its biological activity through hydrogen bonding and hydrophobic interactions with various biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The phenolic group can form hydrogen bonds, while the pyrazole moiety may modulate signaling pathways related to cell proliferation and apoptosis. Research indicates that this compound can bind to enzymes involved in critical biochemical pathways, influencing their activity .
Enzyme Inhibition
Studies have shown that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . The specific binding affinity and inhibition constants (IC50 values) for this compound need further investigation to establish its efficacy.
Anticancer Properties
Recent research has highlighted the potential anticancer properties of pyrazole-containing compounds. For example, studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt . The ability of this compound to influence these pathways warrants further exploration.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Study on PI3K Inhibition : A study demonstrated that a related pyrazole derivative selectively inhibited PI3Kδ with an IC50 value of 14 nM, showcasing the potential for selective therapeutic applications in diseases like cancer and chronic obstructive pulmonary disease (COPD) .
- Antitumor Activity : Another investigation into pyrazole compounds revealed their effectiveness in inducing cell death in various cancer cell lines through apoptosis mechanisms .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol | Similar pyrazole and phenolic structure | Different position of substituent may affect biological activity |
| 3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol | Shares core structure but varies in substitution | Potentially different reactivity due to substitution position |
These compounds exhibit variations in their biological activities and chemical reactivities due to differences in substitution patterns on the pyrazole ring or phenolic group, which are critical for tailoring compounds for specific therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
